molecular formula C14H14N6O B2743334 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one CAS No. 899730-67-7

1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one

Cat. No.: B2743334
CAS No.: 899730-67-7
M. Wt: 282.307
InChI Key: JEOLYENGBZQTLR-UHFFFAOYSA-N
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Description

1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system, and an ethanone group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the phenyl ring: This step involves coupling reactions such as Suzuki or Heck coupling to attach the phenyl ring to the triazolopyrimidine core.

    Formation of the ethanone group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and solvents (e.g., ethanol, dichloromethane).

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-[3-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)phenyl]ethan-1-one can be compared with other triazolopyrimidine derivatives, such as:

    1-[3-[(3-Methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone: Similar structure but with a methyl group instead of an ethyl group.

    1-[3-[(3-Propyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone: Similar structure but with a propyl group instead of an ethyl group.

    1-[3-[(3-Butyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-[3-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-3-20-14-12(18-19-20)13(15-8-16-14)17-11-6-4-5-10(7-11)9(2)21/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOLYENGBZQTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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